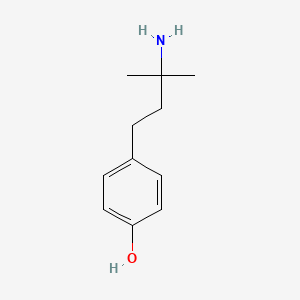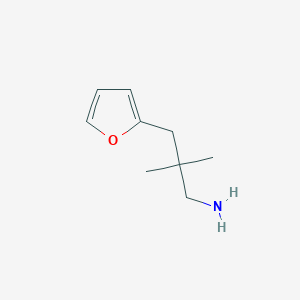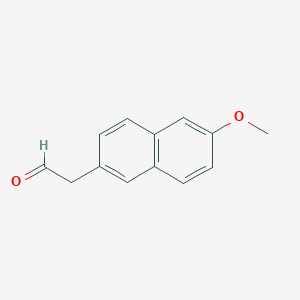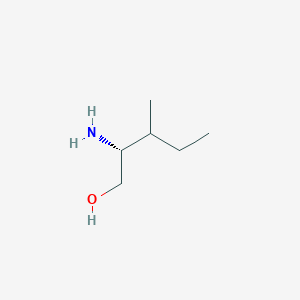
(2R)-2-amino-3-methylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-methylpentan-1-ol: is a chiral amino alcohol with the molecular formula C6H15NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a chiral carbon atom, making it an important building block in organic synthesis and pharmaceutical chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 3-methyl-2-pentanone with a chiral borane reagent can yield (2R)-2-amino-3-methylpentan-1-ol.
Amino Alcohol Synthesis: Another approach is the direct amination of 3-methyl-2-pentanol using ammonia or amines under high pressure and temperature conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation processes, where the ketone precursor is hydrogenated in the presence of a chiral catalyst to produce the desired amino alcohol with high enantiomeric purity.
化学反応の分析
Types of Reactions:
Oxidation: (2R)-2-amino-3-methylpentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted amino alcohols.
科学的研究の応用
Chemistry:
Chiral Building Block: Used in the synthesis of various chiral compounds and pharmaceuticals.
Ligand Synthesis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine:
Pharmaceutical Intermediate: Used in the synthesis of drugs, particularly those targeting neurological and cardiovascular systems.
Industry:
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
作用機序
The mechanism of action of (2R)-2-amino-3-methylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions, influencing the compound’s biological activity. The chiral nature of the compound allows it to interact selectively with chiral environments in biological systems, enhancing its efficacy and specificity.
類似化合物との比較
(2S)-2-amino-3-methylpentan-1-ol: The enantiomer of (2R)-2-amino-3-methylpentan-1-ol, with similar chemical properties but different biological activities.
2-amino-3-methylbutan-1-ol: A structurally similar compound with a shorter carbon chain.
2-amino-2-methylpropan-1-ol: Another amino alcohol with a different substitution pattern on the carbon chain.
Uniqueness:
Chirality: The (2R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological interactions.
特性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC名 |
(2R)-2-amino-3-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5?,6-/m0/s1 |
InChIキー |
VTQHAQXFSHDMHT-GDVGLLTNSA-N |
異性体SMILES |
CCC(C)[C@H](CO)N |
正規SMILES |
CCC(C)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


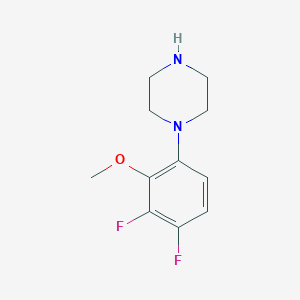
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
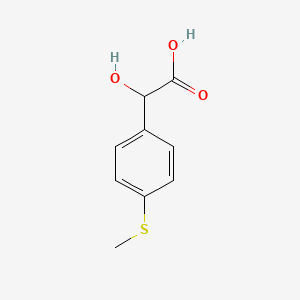
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
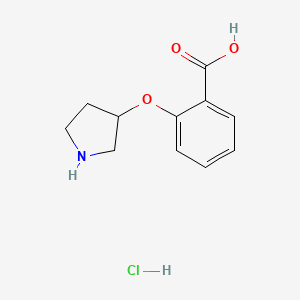
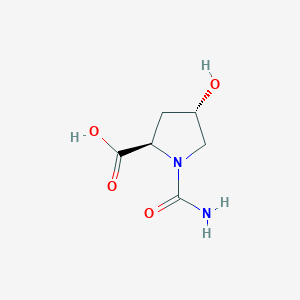
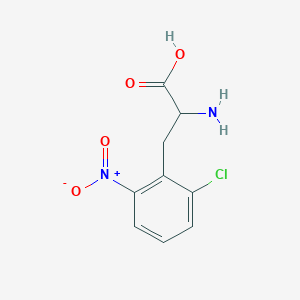
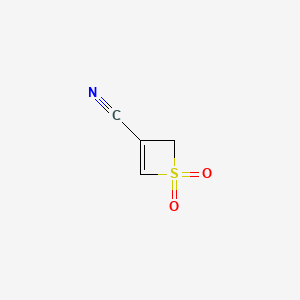

![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)

